molecular formula C5H9NO B085660 5-Methyl-2-pyrrolidone CAS No. 108-27-0

5-Methyl-2-pyrrolidone

Cat. No. B085660
CAS RN: 108-27-0
M. Wt: 99.13 g/mol
InChI Key: YVIVRJLWYJGJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04596865

Procedure details

In general, even a minimal amount of 2-oxo-1-pyrrolidinyl groups in the reaction admixture of lactam, lactam polymerization initiator and lactam polymerization catalyst is effective in increasing the polymerization rate. The 2-oxo-1-pyrrolidinyl compounds can be any one of 2-pyrrolidinone, initiator compound capped with 2-oxo-1-pyrrolidinyl groups and 2-oxo-1-pyrrolidinyl magnesium halide and can therefor be added in the lactam initiator solution or in the catalyst stream or in both. Preferably all the 2-oxo-1-pyrrolidinyl compound is added in the initiator stream and more preferably it is all present as 2-oxo-1-pyrrolidinyl capped initiator. In contrast to 2-pyrrolidinone, other derivatives of pyrrolidinone such as N-methyl-2-pyrrolidinone and 5-methyl-2-pyrrolidinone provided no accelerating effect.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2-oxo-1-pyrrolidinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2-oxo-1-pyrrolidinyl magnesium halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2-oxo-1-pyrrolidinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][C:2]1=[O:6].C[N:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13]>>[NH:1]1[CH2:5][CH2:4][CH2:3][C:2]1=[O:6].[CH3:2][CH:12]1[NH:8][C:9](=[O:13])[CH2:10][CH2:11]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
2-oxo-1-pyrrolidinyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CCC1)=O
Step Five
Name
2-oxo-1-pyrrolidinyl magnesium halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
2-oxo-1-pyrrolidinyl
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
in increasing the polymerization rate

Outcomes

Product
Name
Type
product
Smiles
N1C(CCC1)=O
Name
Type
product
Smiles
CC1CCC(N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04596865

Procedure details

In general, even a minimal amount of 2-oxo-1-pyrrolidinyl groups in the reaction admixture of lactam, lactam polymerization initiator and lactam polymerization catalyst is effective in increasing the polymerization rate. The 2-oxo-1-pyrrolidinyl compounds can be any one of 2-pyrrolidinone, initiator compound capped with 2-oxo-1-pyrrolidinyl groups and 2-oxo-1-pyrrolidinyl magnesium halide and can therefor be added in the lactam initiator solution or in the catalyst stream or in both. Preferably all the 2-oxo-1-pyrrolidinyl compound is added in the initiator stream and more preferably it is all present as 2-oxo-1-pyrrolidinyl capped initiator. In contrast to 2-pyrrolidinone, other derivatives of pyrrolidinone such as N-methyl-2-pyrrolidinone and 5-methyl-2-pyrrolidinone provided no accelerating effect.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2-oxo-1-pyrrolidinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2-oxo-1-pyrrolidinyl magnesium halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2-oxo-1-pyrrolidinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][C:2]1=[O:6].C[N:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13]>>[NH:1]1[CH2:5][CH2:4][CH2:3][C:2]1=[O:6].[CH3:2][CH:12]1[NH:8][C:9](=[O:13])[CH2:10][CH2:11]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
2-oxo-1-pyrrolidinyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CCC1)=O
Step Five
Name
2-oxo-1-pyrrolidinyl magnesium halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
2-oxo-1-pyrrolidinyl
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
in increasing the polymerization rate

Outcomes

Product
Name
Type
product
Smiles
N1C(CCC1)=O
Name
Type
product
Smiles
CC1CCC(N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04596865

Procedure details

In general, even a minimal amount of 2-oxo-1-pyrrolidinyl groups in the reaction admixture of lactam, lactam polymerization initiator and lactam polymerization catalyst is effective in increasing the polymerization rate. The 2-oxo-1-pyrrolidinyl compounds can be any one of 2-pyrrolidinone, initiator compound capped with 2-oxo-1-pyrrolidinyl groups and 2-oxo-1-pyrrolidinyl magnesium halide and can therefor be added in the lactam initiator solution or in the catalyst stream or in both. Preferably all the 2-oxo-1-pyrrolidinyl compound is added in the initiator stream and more preferably it is all present as 2-oxo-1-pyrrolidinyl capped initiator. In contrast to 2-pyrrolidinone, other derivatives of pyrrolidinone such as N-methyl-2-pyrrolidinone and 5-methyl-2-pyrrolidinone provided no accelerating effect.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2-oxo-1-pyrrolidinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2-oxo-1-pyrrolidinyl magnesium halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2-oxo-1-pyrrolidinyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][C:2]1=[O:6].C[N:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13]>>[NH:1]1[CH2:5][CH2:4][CH2:3][C:2]1=[O:6].[CH3:2][CH:12]1[NH:8][C:9](=[O:13])[CH2:10][CH2:11]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
2-oxo-1-pyrrolidinyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CCC1)=O
Step Five
Name
2-oxo-1-pyrrolidinyl magnesium halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
2-oxo-1-pyrrolidinyl
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
in increasing the polymerization rate

Outcomes

Product
Name
Type
product
Smiles
N1C(CCC1)=O
Name
Type
product
Smiles
CC1CCC(N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.